N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-12-24-19-21-17(11-22(13)19)15-8-5-9-16(10-15)20-18(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFZSOOEYUZEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the imidazo-thiazole core followed by the attachment of the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium on carbon, reagents like halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular functions .
Comparison with Similar Compounds
SRT1720
- Structure: N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide .
- Key Differences: Replaces the benzamide group with a quinoxaline carboxamide. Incorporates a piperazine-methyl substituent on the imidazothiazole core.
- Activity : Potent SIRT1 activator (EC₅₀ ~0.16 µM), enhances mitochondrial biogenesis, and improves glucose homeostasis in mice. Controversies exist regarding assay artifacts .
Sirtuin Modulator 2 (N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide)
CHEMBL1988076
- Structure: N-[3-[5-[2-(2-methylanilino)pyrimidin-4-yl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide .
- Key Differences : Substituted pyrimidine moiety on the imidazothiazole core.
- Activity : Moderate LRRK2 inhibitor (pKi = 5.6), suggesting divergent therapeutic applications compared to SIRT1-targeting analogs .
Functional Analogues
SRT1460
- Structure : 3,4,5-Trimethoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]benzamide .
- Key Differences : Trimethoxybenzamide group and piperazine-methyl substituent.
- Activity : SIRT1 agonist with enhanced metabolic stability compared to resveratrol. Used in obesity and aging-related studies .
Compound 185
- Structure : (R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide .
- Key Differences : Naphthamide group and hydroxypyrrolidine substituent.
- Activity : Induces glioblastoma apoptosis via endoplasmic reticulum stress, highlighting neuro-oncology applications .
Comparative Data Table
Mechanistic and Selectivity Insights
- Substituent Effects: Benzamide vs. Quinoxaline/Naphthamide: Substitutions on the benzamide ring (e.g., methoxy, trimethoxy) or replacement with bulkier heterocycles (e.g., quinoxaline) modulate target selectivity. SRT1720’s quinoxaline group enhances SIRT1 potency but may introduce assay artifacts . Piperazine vs. Hydroxypyrrolidine: Piperazine-methyl groups (SRT1720, SRT1460) improve solubility and SIRT1 binding, while hydroxypyrrolidine (Compound 185) shifts activity toward ER stress pathways .
Therapeutic Implications :
Biological Activity
N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and research findings.
This compound is characterized by its imidazo[2,1-b]thiazole core, which is known for various biological activities. The synthesis typically involves:
- Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through reactions involving aminothiazole and appropriate bromo derivatives.
- Functionalization : The core is then coupled with a phenylamine derivative using dehydrating agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under controlled conditions.
Anticancer Properties
This compound has demonstrated significant antiproliferative activity against various cancer cell lines:
| Cell Line | Type of Cancer | Activity |
|---|---|---|
| OVCAR-3 | Ovarian Cancer | Potent |
| HCT-15 | Colon Cancer | Potent |
| CAKI-1 | Renal Cancer | Potent |
| UO-31 | Renal Cancer | Potent |
| CCRF-CEM | Leukemia | Potent |
| SR | Leukemia | Potent |
The compound's mechanism of action appears to involve modulation of immune responses, particularly through T-cell activation and proliferation, which contributes to its anticancer effects .
Case Studies and Research Findings
Several studies have highlighted the biological potential of imidazo[2,1-b]thiazole derivatives:
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives possess low toxicity against normal cell lines while exhibiting high cytotoxicity against cancer cells. For instance, compounds with p-substituted phenyl groups showed enhanced anti-tubercular activity .
- Mechanistic Insights : Molecular dynamics simulations indicate that these compounds interact with proteins primarily through hydrophobic contacts, which may be crucial for their anticancer activity .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring has been correlated with increased biological activity. For example, m,p-dimethyl substitutions have been linked to enhanced cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
